molecular formula C7H6FNO B8667338 5-Ethenyl-6-fluoropyridin-3-ol CAS No. 209329-09-9

5-Ethenyl-6-fluoropyridin-3-ol

Cat. No.: B8667338
CAS No.: 209329-09-9
M. Wt: 139.13 g/mol
InChI Key: MPOSXFPVGBOHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethenyl-6-fluoropyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, a fluorine atom at position 6, and an ethenyl substituent at position 5.

Properties

CAS No.

209329-09-9

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

5-ethenyl-6-fluoropyridin-3-ol

InChI

InChI=1S/C7H6FNO/c1-2-5-3-6(10)4-9-7(5)8/h2-4,10H,1H2

InChI Key

MPOSXFPVGBOHFE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CC(=C1)O)F

Origin of Product

United States

Comparison with Similar Compounds

Halogen Substituents

  • Fluorine (F): Present in all compounds, fluorine’s electronegativity enhances metabolic stability and influences hydrogen bonding. In this compound, the fluorine at position 6 likely reduces electron density on the pyridine ring, affecting electrophilic substitution patterns .

Functional Group Variations

  • Ethenyl (-CH₂CH₂): The ethenyl group in the target compound may promote π-stacking interactions in drug-receptor binding, a feature absent in analogs like 6-(Trifluoromethyl)pyridin-3-ol, which relies on -CF₃ for hydrophobic interactions .
  • Trifluoromethyl (-CF₃): The -CF₃ group in 6-(Trifluoromethyl)pyridin-3-ol significantly increases lipophilicity (logP ~1.8–2.2), making it favorable for agrochemical applications where penetration through waxy plant cuticles is critical .

Amino and Propynyl Groups

The amino group in 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol enhances solubility in polar solvents (e.g., water or ethanol) and may serve as a hydrogen-bond donor in kinase inhibitors. The propynyl group introduces alkyne functionality, enabling click chemistry modifications in drug discovery .

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